molecular formula C16H21N5O2S B11251391 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11251391
M. Wt: 347.4 g/mol
InChI Key: MIPCEVAGWQKUFV-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyclohepta[c]pyridazin ring system fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring system and the subsequent introduction of the thiadiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclohepta[c]pyridazin and thiadiazole moieties in 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N5O2S/c1-2-6-14-18-19-16(24-14)17-13(22)10-21-15(23)9-11-7-4-3-5-8-12(11)20-21/h9H,2-8,10H2,1H3,(H,17,19,22)

InChI Key

MIPCEVAGWQKUFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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